Ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido(3,4-b)indole-3-carboxylate
Overview
Description
ZK-93426, also known as ethyl 5-isopropoxy-4-methyl-beta-carboline-3-carboxylate, is a compound belonging to the beta-carboline family. It acts as a weak partial inverse agonist of benzodiazepine receptors, meaning that it causes effects opposite to those of benzodiazepine drugs. Unlike most benzodiazepine antagonists, ZK-93426 is not a convulsant and has weak anticonvulsant properties .
Mechanism of Action
Target of Action
ZK93426, also known as Ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido(3,4-b)indole-3-carboxylate, primarily targets the benzodiazepine receptors . These receptors are a class of GABA_A receptors, which are ligand-gated chloride channels that mediate inhibitory neurotransmission in the central nervous system .
Mode of Action
ZK93426 acts as a weak partial inverse agonist of benzodiazepine receptors . This means that it binds to these receptors and induces effects that are opposite to those of benzodiazepine drugs .
Biochemical Pathways
The primary biochemical pathway affected by ZK93426 is the GABAergic system . By acting as an inverse agonist at benzodiazepine receptors, ZK93426 reduces the inhibitory effects of GABA neurotransmission . This leads to an increase in neuronal excitability .
Pharmacokinetics
As a small molecule drug , it is likely to be well-absorbed and distributed throughout the body. Its metabolism and excretion would typically occur via the liver and kidneys, respectively.
Result of Action
The action of ZK93426 results in a range of effects at the molecular and cellular levels. It has been shown to produce alertness, restlessness, and feelings of apprehension . It also reverses the effects of benzodiazepine drugs, such as lormetazepam . Additionally, ZK93426 has been shown to produce nootropic effects and increase the release of acetylcholine .
Biochemical Analysis
Biochemical Properties
ZK93426 interacts with benzodiazepine receptors, causing the opposite effects to the benzodiazepine class of drugs . It has been compared with Ro 15-1788 and CGS 8216, two compounds previously described as benzodiazepine receptor antagonists . The biochemical and pharmacological effects of ZK93426 were found to be quite similar to these compounds in certain aspects .
Cellular Effects
ZK93426 has been shown to have effects on various types of cells and cellular processes. For instance, it has been found to influence cell function by impacting cell signaling pathways . In human tests, it produced alertness, restlessness, and feelings of apprehension .
Molecular Mechanism
ZK93426 exerts its effects at the molecular level through its interactions with benzodiazepine receptors . As a weak partial inverse agonist of these receptors, it binds to them and causes effects that are opposite to those of benzodiazepine drugs .
Metabolic Pathways
The specific metabolic pathways that ZK93426 is involved in are not clearly defined in the current literature. Given its interactions with benzodiazepine receptors, it is likely that it is involved in pathways related to these receptors .
Subcellular Localization
The subcellular localization of ZK93426 is not clearly defined in the current literature. Given its interactions with benzodiazepine receptors, it is likely that it is localized to areas of the cell where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ZK-93426 involves several steps, starting with the preparation of the beta-carboline core structure. This is typically achieved through the Pictet-Spengler reaction, which involves the condensation of tryptamine with an aldehyde or ketone. The resulting intermediate is then subjected to various functional group modifications to introduce the ethyl, isopropoxy, and carboxylate groups .
Industrial Production Methods
Industrial production of ZK-93426 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
ZK-93426 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Various substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated compounds. Substitution reactions can result in a wide range of products depending on the nucleophile employed .
Scientific Research Applications
ZK-93426 has several scientific research applications, including:
Chemistry: It is used as a tool compound to study the structure-activity relationships of beta-carbolines and their interactions with benzodiazepine receptors.
Biology: The compound is employed in research on neurotransmitter systems, particularly the role of acetylcholine in cognitive functions.
Medicine: ZK-93426 has been investigated for its potential anxiogenic and nootropic effects, making it a candidate for studying anxiety disorders and cognitive enhancement.
Comparison with Similar Compounds
Similar Compounds
Ro 15-1788: Another benzodiazepine receptor antagonist with similar properties but different potency and efficacy.
Uniqueness
ZK-93426 is unique in its combination of weak partial inverse agonist activity and weak anticonvulsant effects. Unlike other benzodiazepine receptor antagonists, it does not induce convulsions and has been shown to produce nootropic effects and increased acetylcholine release .
Properties
IUPAC Name |
ethyl 4-methyl-5-propan-2-yloxy-9H-pyrido[3,4-b]indole-3-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3/c1-5-22-18(21)17-11(4)15-13(9-19-17)20-12-7-6-8-14(16(12)15)23-10(2)3/h6-10,20H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMDUABMKBUKKPG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NC=C2C(=C1C)C3=C(N2)C=CC=C3OC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401008889 | |
Record name | Ethyl 4-methyl-5-[(propan-2-yl)oxy]-9H-pyrido[3,4-b]indole-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401008889 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89592-45-0 | |
Record name | Ethyl 4-methyl-5-(1-methylethoxy)-9H-pyrido[3,4-b]indole-3-carboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89592-45-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | ZK 93426 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089592450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | ZK-93426 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S8EEB2VSB3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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